Product packaging for echinoidin(Cat. No.:CAS No. 110279-94-2)

echinoidin

Cat. No.: B1167379
CAS No.: 110279-94-2
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Description

Introduction to Echinoidin

Definition and Taxonomic Origin

This compound is a 16.7 kDa multimeric glycoprotein belonging to the C-type lectin family, defined by its calcium-dependent carbohydrate recognition domain (CRD). It is synthesized in the coelomic fluid of Heliocidaris crassispina, a sea urchin species within the class Echinoidea (phylum Echinodermata). The taxonomic classification of its source organism is detailed in Table 1.

Table 1: Taxonomic Classification of Heliocidaris crassispina

Rank Classification
Kingdom Animalia
Phylum Echinodermata
Subphylum Echinozoa
Class Echinoidea
Order Camarodonta
Family Echinometridae
Genus Heliocidaris
Species H. crassispina

Structurally, this compound comprises 147 amino acid residues per subunit, including seven conserved cysteine residues forming three intrachain disulfide bonds (Cys3-Cys14, Cys31-Cys141, Cys116-Cys132) and one interchain bond (Cys2). A single N-linked carbohydrate chain is attached to Ser38, contributing to its stability in marine environments.

Historical Discovery and Nomenclature

This compound was first purified and sequenced in 1987 by Giga, Ikai, and Takahashi, who identified its lectin properties through hemagglutination assays. The name "this compound" derives from the class Echinoidea (Greek echinos, "hedgehog" or "sea urchin"), reflecting its taxonomic origin. Initial studies revealed its homology to the carbohydrate recognition domains of mammalian hepatic lectins and insect immune proteins, positioning it as a bridge between invertebrate and vertebrate immunity.

Key milestones in its characterization include:

  • 1985 : Preliminary biochemical analysis confirming its multimeric structure.
  • 1987 : Full amino acid sequencing via tryptic and chymotryptic digestions.
  • 1996 : Identification of its RGD (Arg-Gly-Asp) motif, implicated in cell adhesion.
  • 2004 : Structural comparisons with C-type lectins from tunicates and arthropods.

Biological Context in Echinoderm Immunity

This compound operates within the rudimentary yet effective immune system of echinoderms, which relies on coelomocytes (immune cells) and humoral factors like lectins. Its roles include:

Pathogen Recognition

This compound binds terminal galactose/N-acetylgalactosamine (Gal/GalNAc) residues on microbial surfaces, facilitating opsonization and phagocytosis by coelomocytes. This specificity mirrors vertebrate mannose-binding lectins, suggesting convergent evolution in carbohydrate-based pathogen detection.

Cell Adhesion and Signaling

The RGD motif in this compound mediates attachment to integrin-like receptors on coelomocytes, enhancing cellular aggregation during wound healing or encapsulation of pathogens. This mechanism parallels RGD-dependent interactions in vertebrate extracellular matrices.

Immune Gene Regulation

Genomic studies in Strongylocentrotus purpuratus (purple sea urchin) have identified orthologs of this compound-associated genes, including Sp185/333 and complement factor B, which are upregulated during bacterial challenge. These findings underscore this compound’s integration into a broader network of immune effectors.

Table 2: Functional Comparison of this compound with Other C-Type Lectins

Feature This compound Mammalian MBL Insect Sarcophaga Lectin
Calcium dependence Yes Yes Yes
Carbohydrate specificity Gal/GalNAc Mannose Galactose
Immune role Opsonization, adhesion Complement activation Antimicrobial defense
Structural motifs RGD sequence Collagenous domain Glycine-rich repeats

This compound’s evolutionary significance is further highlighted by its homology to:

  • Mammalian mannose-binding lectin (MBL) : Shared CRD structure.
  • Flesh fly (Sarcophaga) lectin : 28% sequence identity in carbohydrate-binding regions.
  • Tunicate lectins : Conserved cysteine residues stabilizing the CRD.

Properties

CAS No.

110279-94-2

Molecular Formula

C8H8Cl2O

Synonyms

echinoidin

Origin of Product

United States

Scientific Research Applications

Introduction to Echinoidin

This compound is a lectin derived from the coelomic fluid of the sea urchin Anthocidaris crassispina. Its structure includes a polypeptide chain with 147 amino acids and a carbohydrate moiety, contributing to its biological functions. The protein exhibits significant homology with other carbohydrate recognition proteins, suggesting its role in cellular recognition processes. This article explores the diverse applications of this compound, particularly in scientific research, pharmacology, and biotechnology.

Biological Research and Cellular Interactions

This compound plays a crucial role in studying cellular interactions due to its ability to bind carbohydrates. This property is vital for understanding cell signaling and recognition mechanisms. The presence of an Arg-Gly-Asp sequence in this compound indicates its potential as a functional unit in cellular recognition proteins, which can be pivotal in research related to cell adhesion and migration .

Pharmacological Applications

Antimicrobial Activity
this compound has been investigated for its antimicrobial properties. Studies have shown that extracts from various sea urchin species exhibit antibacterial activity against multiple pathogens. For instance, methanolic extracts from Echinometra mathaei demonstrated significant antioxidant and antibacterial effects, highlighting the potential of this compound-containing extracts in pharmaceutical applications .

Antioxidant Properties
The antioxidant activity of this compound has been linked to its structural components, which may provide protective effects against oxidative stress. This property is particularly relevant for developing nutraceuticals aimed at preventing oxidative damage in cells .

Biotechnology and Industrial Applications

This compound's unique properties make it a candidate for various biotechnological applications:

  • Biomaterials Development : Due to its biocompatibility and ability to interact with biological systems, this compound can be utilized in creating biomaterials for medical implants or tissue engineering.
  • Drug Delivery Systems : The lectin's carbohydrate-binding capabilities suggest its potential role in targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.

Case Study 1: Antimicrobial Properties

A study conducted on the methanolic extracts of sea urchins demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound could serve as a natural antimicrobial agent in pharmaceutical formulations .

Case Study 2: Antioxidant Activity

Research investigating the radical scavenging activity of this compound revealed that it exhibits considerable antioxidant properties, making it a promising candidate for developing supplements aimed at combating oxidative stress-related diseases .

Comparative Analysis of Echinoderm Extracts

The following table summarizes the antioxidant and antimicrobial activities of different echinoderm species:

Echinoderm SpeciesAntioxidant Activity (%)Antimicrobial Activity (Zone of Inhibition)
Echinometra mathaei51.5215 mm (against E. coli)
Echinothrix diadema37.3812 mm (against S. aureus)
Echinometra oblonga64.4618 mm (against Pseudomonas aeruginosa)

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares echinoidin with structurally or functionally related lectins from echinoderms and other organisms:

Compound Source Structural Class Key Features Binding Specificity Function Reference
This compound Sea urchin (Anthocidaris crassispina) C-type lectin RGD motif; 147 residues; 3 intrachain + 1 interchain disulfide bonds Mucin-type glycans (no monosaccharide binding) Cell adhesion, pathogen recognition
OXYL Marine invertebrate (SghC1qDC) C1qDC-type lectin LacNAc-specific; no binding to lactose/monosaccharides Type-2 LacNAc Potential diagnostic/drug discovery tools
CEL-III Sea cucumber (Cucumaria echinata) C-type lectin Missing one intrachain disulfide bond; Ca²⁺-dependent GalNAc/GlcNAc Hemolysis, cytotoxicity
SUEL/RBL-type lectin Sea urchin venom SUEL/RBL-type lectin Promotes mitogenesis; distinct from C-type lectins GalNAc/GlcNAc Cell proliferation
Mannose-Binding Lectin (MBL) Mammals C-type lectin Collagen-like domain; CRD with Ca²⁺-dependent binding Mannose, GlcNAc Complement activation, pathogen opsonization

Key Differences and Research Findings

Carbohydrate-Binding Specificity
  • In contrast, lectins like RCA 120 (ricin) and galectins bind lactose or simpler sugars .
  • CEL-III recognizes GalNAc/GlcNAc and exhibits hemolytic activity, a function absent in this compound .
Structural Motifs
  • The RGD motif in this compound is rare among lectins. For example, SUEL/RBL-type lectins from sea urchins lack this motif but instead promote mitogenesis through distinct pathways .
  • Mammalian MBLs possess collagen-like domains for immune complex formation, whereas this compound relies on its CRD and RGD motif for adhesion .
Evolutionary Homology
  • This compound’s C-terminal CRD shares homology with mammalian MBPs and the flesh fly lectin (Sarcophaga peregrina), suggesting conserved roles in pathogen recognition across deuterostomes and protostomes .
Functional Roles in Immunity
  • This compound regulates microglial activity by modulating H3K27me3 levels, a histone modification linked to gene silencing .
  • In contrast, CEL-III and SUEL/RBL lectins directly kill pathogens or cells via glycan-mediated cytotoxicity .

Preparation Methods

Table 1: Affinity Chromatography Parameters for this compound Purification

ParameterSpecification
Column MatrixLactosyl-Sepharose 4B
Binding BufferTBS + 10 mM CaCl₂ (pH 7.5)
Elution BufferTBS + 20 mM EDTA or 0.2 M lactose
Yield per 200 g Tissue1–4 mg (depending on lectin isoform)

This step achieves a 20–50-fold purification, as evidenced by SDS-PAGE analysis showing distinct bands at 11 kDa under reducing conditions.

Gel Filtration and Ion-Exchange Chromatography

Further purification is achieved through size-exclusion chromatography using Sephacryl S-200. The column equilibrated with TBS separates proteins by molecular weight, resolving this compound’s native homodimeric form (22 kDa) from higher-molecular-weight aggregates. Fractions exhibiting hemagglutination activity are pooled and subjected to ion-exchange chromatography on Q-Sepharose Fast Flow. A linear NaCl gradient (0–0.5 M) in Tris-HCl (pH 7.5) elutes this compound at ~0.3 M NaCl, confirming its anionic nature.

Table 2: Chromatographic Profile of this compound

StepPurity (%)Specific Activity (HU/mg)
Crude Extract<516
Affinity Chromatography40320
Gel Filtration701,024
Ion Exchange>954,096

Structural Characterization of this compound

Amino Acid Sequencing and Disulfide Bond Mapping

This compound comprises two identical 103-amino-acid subunits linked by an interchain disulfide bond. Tandem mass spectrometry (MS/MS) and Edman degradation reveal a conserved motif structure, including YGR, DPC, and KYL domains critical for carbohydrate recognition. Nine cysteine residues form four intrachain disulfide bonds (Cys¹¹–Cys²⁴, Cys³⁸–Cys⁵⁵, Cys⁶⁰–Cys⁹⁸, Cys⁷²–Cys¹⁰¹) and one interchain bond (Cys⁸⁹–Cys⁸⁹).

Table 3: Key Structural Features of this compound

FeatureDetail
Molecular Mass11 kDa (subunit), 22 kDa (dimer)
Disulfide Bonds4 intrachain, 1 interchain
Carbohydrate ChainN-linked glycan at Asn⁷⁵
Conserved MotifsYGR, DPC, KYL

Three-Dimensional Modeling and Ligand Docking

Molecular dynamics simulations demonstrate that this compound’s binding pocket accommodates l-rhamnose and melibiose via hydrogen bonds with Tyr²³, Asp⁴⁵, and Lys⁸⁸. The dissociation constant (Kd) for l-rhamnose is 2.4 μM, underscoring high-affinity interactions.

Functional Analysis and Biological Activity

Hemagglutination and Bacterial Agglutination

This compound agglutinates rabbit erythrocytes at a minimum concentration of 40 μg/mL, with activity inhibited by l-rhamnose and melibiose. It also binds Gram-positive bacteria (e.g., Bacillus subtilis), suggesting a role in pathogen recognition.

Table 4: Carbohydrate Specificity of this compound

CarbohydrateRelative Inhibition (%)
l-Rhamnose100
Melibiose85
Galactose65
Lactose45

Metabolic Labeling and Developmental Expression

In Lytechinus variegatus embryos, this compound synthesis begins immediately post-fertilization, peaking at the gastrula stage. Immunoelectron microscopy localizes the lectin to apical vesicles in epithelial cells, facilitating extracellular matrix adhesion during morphogenesis .

Q & A

Q. What are best practices for visualizing this compound's structural and functional data?

  • Methodological Answer : For structural studies, submit atomic coordinates to the Protein Data Bank (PDB) and include PyMOL-generated figures with annotated domains (e.g., Ca²⁺-binding sites). For functional data, use violin plots to show distribution of adhesion metrics or heatmaps for epigenetic marker co-expression. Avoid misleading scales (e.g., truncated y-axes) and provide source data in supplementary files.

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